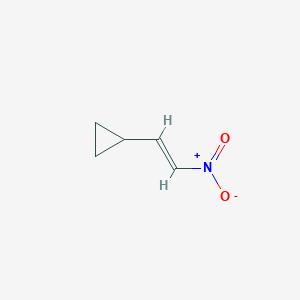

(2-Nitroethenyl)cyclopropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-nitroethenyl]cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCAGMYVDOFLFU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285551 | |

| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154242-19-0 | |

| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154242-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, (2-nitroethenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(E)-2-nitroethenyl]cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformations of 2 Nitroethenyl Cyclopropane and Analogous Nitrocyclopropanes

Conjugate Addition Reactions (Michael Reactions)

The most prominent reaction pathway for (2-nitroethenyl)cyclopropane is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of the nitroethenyl group. wikipedia.orgmasterorganicchemistry.com This reaction is driven by the strong electron-withdrawing capacity of the nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic. byjus.com The general mechanism involves the attack of a Michael donor (the nucleophile) on the Michael acceptor (this compound) to form a stabilized enolate or nitronate intermediate, which is subsequently protonated to yield the final product. wikipedia.orglibretexts.org

Intermolecular Michael Additions

Intermolecular Michael additions involve the reaction of this compound with an external nucleophile. This class of reactions is exceptionally broad, accommodating a wide range of both carbon- and heteroatom-based nucleophiles.

Carbon nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, are classic Michael donors. byjus.com Compounds like dialkyl malonates, β-ketoesters, and nitroalkanes readily add to nitroalkenes. In the context of cyclopropyl-substituted nitroalkenes, the addition of a carbon nucleophile such as dimethyl malonate would proceed by deprotonation of the malonate with a base, followed by nucleophilic attack on the β-carbon of the this compound.

A related and powerful strategy that highlights this reactivity is the Michael-Initiated Ring Closure (MIRC) reaction, which is used to synthesize functionalized cyclopropanes. rsc.org In this cascade process, a Michael addition of a nucleophile like dimethyl bromomalonate to a nitroalkene is followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. rsc.orgacs.org This underscores the fundamental reactivity between active methylene compounds and nitroalkenes. For instance, an oxidative cyclization of the Michael adducts formed between activated methylene compounds and nitroolefins can produce highly functionalized cyclopropanes with high diastereoselectivity. organic-chemistry.org

Heteroatom nucleophiles such as amines, thiols, and alcohols also participate in conjugate additions to nitroalkenes, a reaction of significant importance for synthesizing functionally diverse molecules. masterorganicchemistry.comyoutube.com The addition of primary and secondary amines, known as the aza-Michael reaction, is a key method for forming carbon-nitrogen bonds. pkusz.edu.cn The reaction of this compound with an amine, for example, would yield a β-nitroamine derivative bearing a cyclopropyl (B3062369) group. The reaction generally proceeds under mild conditions and is often catalyzed by a base or, in some cases, an acid. mnstate.edu

While direct examples with this compound are specific, studies on analogous systems, such as the reaction of alkyl amines with β-trifluoromethyl β-aryl nitroolefins, demonstrate that this transformation is highly effective. pkusz.edu.cn In some cases, the cyclopropane ring itself can be involved. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group, a process that proceeds through an amine radical cation intermediate. nih.gov Similarly, alkylidenecyclopropyl ketones react with amines in a ring-opening cyclization to produce substituted pyrroles. organic-chemistry.org

The development of asymmetric variants of the Michael addition has been a major focus in modern organic synthesis, enabling the construction of chiral molecules with high stereocontrol. rsc.org Organocatalysis has emerged as a particularly powerful tool for achieving enantioselective conjugate additions to nitroalkenes. rsc.orgmdpi.commdpi.com Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or primary amines, can activate both the nucleophile and the nitroalkene electrophile simultaneously to facilitate a highly stereoselective transformation. mdpi.com

A notable example relevant to this compound is the rhodium-catalyzed asymmetric conjugate addition of cyclopropylboronic acid to various electron-deficient alkenes, including nitroalkenes. rsc.org This reaction demonstrates the formation of a carbon-cyclopropane bond with high enantioselectivity.

| Entry | Michael Acceptor (Alkene) | Yield (%) | ee (%) |

| 1 | Phenyl vinyl sulfone | 96 | 97 |

| 2 | 2-Furyl vinyl sulfone | 99 | 98 |

| 3 | 2-Thienyl vinyl sulfone | 99 | 98 |

| 4 | 2-Naphthyl vinyl sulfone | 98 | 97 |

| 5 | (E)-Nitrostyrene | 85 | 96 |

| 6 | 2-Cyclohexen-1-one | 81 | >99 |

| 7 | Methyl acrylate | 71 | 96 |

Table 1: Rhodium-Catalyzed Asymmetric Conjugate Addition of Cyclopropylboronic Acid to Various Michael Acceptors. rsc.org Data illustrates the high enantioselectivity achievable.

This methodology highlights that the cyclopropyl moiety can be introduced with excellent stereocontrol, suggesting that this compound itself would be a suitable substrate for asymmetric additions of other nucleophiles using appropriate chiral catalysts.

Intramolecular Michael Additions and Cascade Processes

When the nucleophile and the nitroalkene are present in the same molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. These reactions are highly efficient for constructing carbo- and heterocyclic rings. This process can also initiate a cascade (or domino) reaction, where the initial ring-closing step triggers a sequence of subsequent spontaneous transformations. wikipedia.org

A prime example of a cascade process is the Michael-Initiated Ring Closure (MIRC) reaction, where the intermolecular addition of a halo-substituted nucleophile to an acceptor is followed by an intramolecular SN2 reaction to form a cyclopropane. rsc.org An organocatalytic asymmetric cascade involving the Michael addition of a bromomalonate to an α,β-unsaturated aldehyde, followed by alkylation, serves as a powerful method for preparing chiral cyclopropanes with high enantioselectivity. acs.org This demonstrates how a Michael addition can be the entry point into a complex, bond-forming cascade. wikipedia.orgacs.org For a molecule containing a this compound unit and a tethered nucleophilic group (e.g., a hydroxyl or amine), treatment with a base could induce an intramolecular conjugate addition, forming a new heterocyclic ring attached to the nitroethyl-cyclopropane side chain.

Cycloaddition Reactions

This compound and its analogs can participate in cycloaddition reactions in two distinct ways. The nitroalkene moiety can act as a 2π component (dienophile) in [4+2] cycloadditions, while analogous donor-acceptor cyclopropanes can function as 3-carbon components in formal [3+2] cycloadditions via ring-opening.

The nitroalkene functional group is an excellent dienophile for the Diels-Alder reaction due to its electron-withdrawing nature. rsc.orgmdpi.com Consequently, this compound can react with a variety of dienes to form six-membered rings. These reactions can exhibit high regioselectivity and, in the case of intramolecular variants, high stereoselectivity, often leading to trans-fused ring systems. rsc.orgnih.gov In some cases, the nitroalkene can also act as a heterodiene in an inverse-electron-demand hetero-Diels-Alder reaction, leading to cyclic nitronates. conicet.gov.ar

On the other hand, a different class of related compounds, donor-acceptor (D-A) cyclopropanes (e.g., dialkyl 2-nitrocyclopropane-1,1-dicarboxylates), undergo formal [3+2] cycloaddition reactions. nih.govnsf.gov In these reactions, a Lewis acid catalyst activates the cyclopropane, causing the ring to open and form a 1,3-zwitterionic intermediate. researchgate.netresearchgate.net This intermediate is then trapped by a 2π component (the dipolarophile), such as an imine, nitrile, or thioketone, to form a five-membered ring. nih.govnsf.govresearchgate.net This reactivity highlights the synthetic utility of the strained cyclopropane ring itself as a three-carbon building block. colab.ws For instance, the nickel-catalyzed [3+2] cycloaddition between N-substituted indoles and D-A cyclopropanes provides an efficient route to cyclopenta[b]indoles. mdpi.com

| Entry | Donor on Cyclopropane | Dipolarophile | Product | Yield (%) |

| 1 | Phenyl | N-Tosylbenzaldimine | Pyrrolidine | 99 |

| 2 | 4-Methoxyphenyl | N-Tosylbenzaldimine | Pyrrolidine | 92 |

| 3 | 4-Trifluoromethylphenyl | N-Tosylbenzaldimine | Pyrrolidine | 80 |

| 4 | Phenyl | N-Boc-benzaldimine | Pyrrolidine | 99 |

| 5 | Phenyl | C-Phenyl-N-methylnitrone | 1,2-Oxazinane | 99 |

Table 2: Enantioselective [3+2] and [3+3] Cycloadditions of Nonracemic Donor-Acceptor Cyclopropanes. nsf.gov

Cyclopropane Ring Opening and Rearrangement Reactions

The significant ring strain inherent in the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. In donor-acceptor cyclopropanes like this compound, this process is further facilitated by the electronic push-pull nature of the substituents.

The activation of donor-acceptor cyclopropanes with Lewis acids is a cornerstone of their chemistry. A Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, SnCl₄) coordinates to the acceptor group (in this case, the nitro group or an ester in analogous compounds), enhancing its electron-withdrawing ability. This polarization facilitates the cleavage of the adjacent, electron-rich C-C bond of the cyclopropane ring.

This ring-opening typically proceeds via an SN1-type mechanism, generating a stabilized zwitterionic or 1,3-dipolar intermediate. This highly reactive intermediate can then be trapped by various nucleophiles or participate in cycloaddition reactions. For instance, Lewis acid-catalyzed ring-opening polymerization of similar donor-acceptor cyclopropanes proceeds via a 1,5-addition pathway, highlighting the formation of a stabilized propagating intermediate. The reaction of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles in the presence of a Lewis acid proceeds smoothly at room temperature to give the ring-opened product.

Table 2: Lewis Acids Used in Ring-Opening of Donor-Acceptor Cyclopropanes

| Lewis Acid Catalyst | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|

| Yb(OTf)₃ | Fused Bicyclic Cyclopropanes | [3+2] Cycloaddition / [4+1] Annulation | |

| Sc(OTf)₃ | Methyl 1-nitrocyclopropanecarboxylates | Ring-opening with amine nucleophiles | |

| SnCl₄ | 2-Vinyl/Phenylcyclopropane-1,1-dicarboxylates | Ring-Opening Polymerization (1,5-addition) | |

| Ga(OTf)₃ | Fused Bicyclic Cyclopropanes | [4+1] Annulation with Thiourea |

Donor-acceptor cyclopropanes can also be activated towards ring-opening under basic conditions, proceeding through distinct mechanisms compared to Lewis acid catalysis.

One common pathway is initiated by the deprotonation of a carbon alpha to an electron-withdrawing group. For example, in related systems, a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can mediate the ring-opening of cyclopropanes bearing acetyl and carboxamide groups to form stable zwitterionic intermediates, which can be isolated or used in situ.

Another strategy involves enhancing the donor ability of a substituent on the ring. For 2-(p-siloxyaryl)cyclopropane derivatives, a fluoride (B91410) source acts as a base to trigger desilylation, forming a potent phenolate (B1203915) donor that facilitates the cleavage of the cyclopropane ring to generate a p-quinone methide intermediate. In other cases, a base can promote an initial elimination step (e.g., elimination of HBr from a gem-dibromocyclopropane), leading to a highly strained cyclopropene (B1174273) intermediate that subsequently undergoes cleavage. These base-promoted methods provide a metal-free alternative to the more common Lewis acid-catalyzed pathways.

Reductive Ring Opening in Specific Coordination Environments

The reductive cleavage of the cyclopropane ring in nitrocyclopropanes can be effectively controlled and directed by coordinating the molecule to a metal center. This strategy has been particularly successful in the context of amino acid synthesis, where chiral Ni(II)-Schiff base complexes are employed to induce stereoselectivity. beilstein-journals.orgnih.gov

Electrochemical reduction of α,α-cyclopropanated amino acids complexed to a chiral Ni(II) template leads to the opening of the three-membered ring. beilstein-journals.orgnih.govbeilstein-journals.org The resulting radical anion intermediates can then undergo a variety of follow-up reactions. The specific reaction pathway is influenced by the substituents on the cyclopropane ring. beilstein-journals.orgnih.gov

For instance, the reductive opening of a cyclopropane ring in an α,α-cyclopropanated amino acid-Ni(II) complex can lead to the formation of either α,β- or β,γ-unsaturated amino acid derivatives. beilstein-journals.orgnih.gov The regioselectivity of this process can often be tuned by the addition of Lewis acids. beilstein-journals.orgnih.gov Furthermore, trapping the intermediate formed after ring opening with electrophiles, such as methyl iodide, allows for the introduction of new functional groups. beilstein-journals.org In a one-pot reaction, the reductive ring opening can be combined with the addition of thiols to produce cysteine derivatives with high stereoselectivity. beilstein-journals.orgbeilstein-journals.org

A notable example involves the reductive electrolysis of a Ni(II) complex of a Schiff base derived from an α,α-cyclopropanated amino acid. The process initiates the opening of the cyclopropane ring, and in the presence of an external electrophile like methyl iodide, a γ-methylated alkene complex is formed. beilstein-journals.org

| Starting Complex | Reaction Conditions | Product | Yield | Reference |

| Ni(II)-Schiff base of α,α-cyclopropanated amino acid | Electrolysis, CH₃I | γ-methylated alkene complex | 42% (two diastereomers, 5:1) | beilstein-journals.org |

This approach highlights the utility of specific coordination environments to control the outcome of reductive ring-opening reactions, providing a pathway to functionalized non-proteinogenic amino acids. beilstein-journals.orgbeilstein-journals.org

Ring Expansion to Larger Cyclic Systems

The inherent strain in the cyclopropane ring of this compound and its analogs provides a driving force for ring expansion reactions, leading to the formation of larger, more stable cyclic systems. These transformations are often initiated by the electronic properties of the substituents on the cyclopropane ring. acs.orgbeilstein-journals.org

Donor-acceptor cyclopropanes, which include many nitrocyclopropanes, are particularly prone to ring expansion. acs.org When a nitrocyclopropane (B1651597) bears a strong electron-donating group, an intramolecular rearrangement can occur, leading to the formation of a five-membered cyclic nitronate. acs.orgbeilstein-journals.org This process involves the insertion of the nitro group into the ring. acs.org

For example, the reaction of electron-rich alkenes with α-diazo-α-nitro ethyl acetate (B1210297), catalyzed by rhodium complexes like Rh₂(esp)₂, generates nitrocyclopropanes in situ. acs.org These intermediates can then immediately undergo ring enlargement to form cyclic nitronates. acs.org DFT studies have shown that the formation of these cyclic nitronates is both kinetically and thermodynamically favored over other potential rearrangement pathways. acs.org

Another strategy for ring expansion involves the Baeyer-Villiger oxidation of bicyclic nitrocyclopropane ketones. acs.orgnih.gov Subsequent enolization of the resulting lactone triggers a stereoselective ring expansion, followed by a transannular nucleophilic cyclization, to afford novel cyclopenta[b]furan ring systems in good yields. acs.orgnih.gov

Tin(II) chloride has also been employed as a Lewis acid to mediate the ring expansion of acylated nitrocyclopropanes. beilstein-journals.org This process involves a ring-opening/ring-closure cascade that transforms the nitrocyclopropane into a furan. beilstein-journals.org

| Starting Material | Reagents | Product | Key Transformation | Reference |

| Donor-substituted alkene and α-diazo-α-nitro ethyl acetate | Rh₂(esp)₂ | Cyclic nitronate | In situ cyclopropanation followed by immediate ring expansion | acs.org |

| Bicyclic nitrocyclopropane ketone | 1. Baeyer-Villiger oxidation 2. Enolization | Tetrahydro-2H-cyclopenta[b]furan | Ring expansion/cyclization cascade | acs.orgnih.gov |

| Acylated nitrocyclopropane | SnCl₂ | Furan | Ring-opening/ring-closure process | beilstein-journals.org |

These examples demonstrate the versatility of nitrocyclopropanes in synthesizing a variety of larger cyclic and heterocyclic structures through controlled ring expansion reactions.

Rearrangements and Cascade Processes Involving Ring Strain Release

The significant ring strain inherent in the cyclopropane ring is a key driver for a variety of rearrangement and cascade reactions. researchgate.netnih.gov These processes often lead to the formation of complex polycyclic and heterocyclic systems in a single synthetic operation. researchgate.netnih.govresearchgate.net

Donor-acceptor cyclopropanes, including this compound and its analogs, are excellent substrates for these transformations due to the push-pull electronic effect of their vicinal electron-donating and electron-withdrawing groups. researchgate.net Under the influence of Lewis acids, these cyclopropanes can isomerize or undergo cyclodimerization to form new ring systems. researchgate.net

One notable example is the cascade intramolecular rearrangement of nitrocyclopropane carboxylate to a cyclic nitronate, which can then participate in a thermal cycloaddition reaction with alkynes or alkenes. researchgate.net This one-pot process provides access to less common bi(hetero)cyclic systems such as aziridinoisoxazoles and isoxazolo[2,3-b]isoxazole derivatives. researchgate.net The reaction with substituted phenyl acetylenes has been shown to be highly diastereoselective. researchgate.net

Spiro(nitrocyclopropane)oxindoles can undergo a ring-opening/cyclization cascade reaction with in situ generated Huisgen zwitterions. nih.gov This reaction yields polyfunctionalized pyrazolo[3,4-b]indole derivatives in moderate to excellent yields and with high stereoselectivity. nih.gov The oxindole (B195798) moiety plays a crucial role in both the ring opening of the cyclopropane and the subsequent cyclization cascade. nih.gov

Furthermore, the treatment of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with boron trifluoride etherate (BF₃·OEt₂) induces a ring-opening rearrangement coupled with a Nef reaction to produce aroylmethylidene malonates. organic-chemistry.org These products are valuable precursors for the synthesis of various heterocycles, including imidazoles, quinoxalines, and benzo beilstein-journals.orgacs.orgthiazines. organic-chemistry.org

| Starting Material | Reagents/Conditions | Product | Key Features | Reference |

| Nitrocyclopropane carboxylate | Phenyl acetylenes, heat | Aziridinoisoxazole | Cascade intramolecular rearrangement/cycloaddition | researchgate.net |

| Nitrocyclopropane carboxylate | Ethyl acrylate, heat | Isoxazolo[2,3-b]isoxazole | Cascade intramolecular rearrangement/cycloaddition | researchgate.net |

| Spiro(nitrocyclopropane)oxindole | PPh₃, azodicarboxylates | Pyrazolo[3,4-b]indole | Ring-opening/cyclization cascade with Huisgen zwitterions | nih.gov |

| trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylate | BF₃·OEt₂ | Aroylmethylidene malonate | Ring-opening rearrangement/Nef reaction | organic-chemistry.org |

These cascade processes, driven by the release of ring strain, offer efficient and stereoselective routes to complex molecular scaffolds from relatively simple nitrocyclopropane precursors.

Other Key Transformations

Beyond ring-modifying reactions, the this compound scaffold is amenable to a range of other important chemical transformations, primarily involving the versatile nitro group and the potential for elimination and substitution reactions.

Functional Group Interconversions of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence on the cyclopropane ring opens up numerous possibilities for functional group interconversions. nih.govresearchgate.netsolubilityofthings.com These transformations allow for the conversion of nitrocyclopropanes into a variety of other valuable compounds.

A primary transformation of the nitro group is its reduction to an amino group. nih.govresearchgate.net This reaction is of significant interest as it provides access to aminocyclopropanes, which are important structural motifs in many biologically active molecules and natural products. nih.govresearchgate.net Specifically, the reduction of nitrocyclopropane derivatives can lead to the synthesis of 1-aminocyclopropane-1-carboxylic acids (ACCs), which are key building blocks in medicinal chemistry. nih.govresearchgate.net

The nitro group can also be involved in other transformations. For instance, under certain conditions, the nitro group can act as a leaving group in denitration reactions. beilstein-journals.org Lewis acid-induced denitration of 3-arylated 2-nitrocyclopropane-1,1-dicarboxylic acid esters can yield highly electron-deficient enones. beilstein-journals.org

Furthermore, the nitro group can participate in cyclization reactions. In the presence of a Lewis acid like tin(II) chloride, a ring-opening and subsequent nucleophilic attack of the nitro group can occur, leading to the formation of functionalized isoxazolines. beilstein-journals.org

The versatility of the nitro group makes nitrocyclopropanes valuable intermediates for the synthesis of a diverse range of compounds with different functionalities. nih.govresearchgate.net

Elimination Reactions (e.g., Dehydrobromination, Dehydronitration)

Elimination reactions provide a powerful tool for introducing unsaturation into molecules, and nitrocyclopropane derivatives can serve as precursors for such transformations.

A key example is the dehydrobromination of brominated nitrocyclopropane precursors. In the synthesis of certain nitrocyclopropanes, the final step involves an intramolecular nucleophilic substitution where a nitronate anion displaces a bromide, leading to the formation of the cyclopropane ring. arkat-usa.orgumich.edu This process is essentially a dehydrobromination that facilitates ring closure. arkat-usa.orgumich.edu For instance, the reaction of β-nitrostyrene with diethyl malonate, followed by halogenation, yields an intermediate that undergoes intramolecular nucleophilic substitution by the nitronic acid to furnish the cyclopropane. beilstein-journals.org

In some cases, dehydrobromination can occur in a tandem fashion with a Michael addition. The reaction of nitromethane (B149229) with 2-bromo-2-cyclopentenone or cyclohexenone in the presence of a base leads to a Michael addition followed by an intramolecular cyclization through the elimination of HBr. nih.gov

Denitration under basic conditions can lead to the formation of highly reactive allenes from certain cyclopropane derivatives. beilstein-journals.org This transformation highlights the nitro group's ability to act as a leaving group in an elimination reaction.

Substitution Reactions on the this compound Scaffold

The this compound scaffold, being a donor-acceptor cyclopropane, is susceptible to nucleophilic attack, which initiates a ring-opening reaction. scispace.comthieme-connect.com This process can be viewed as a formal substitution on the cyclopropane ring, leading to 1,3-difunctionalized products. thieme-connect.com

The reaction of donor-acceptor cyclopropanes with a wide range of nucleophiles, including amines, nitriles, and azides, has been extensively studied. thieme-connect.com These reactions typically proceed via a nucleophilic attack on one of the electrophilic carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a zwitterionic or anionic intermediate. thieme-connect.com This intermediate can then be protonated or undergo further reactions to yield the final product.

The stereochemical outcome of these nucleophilic ring-opening reactions often results in an inversion of configuration at the reaction center, drawing an analogy to S_N2 reactions. thieme-connect.com These transformations provide efficient and stereoselective routes to densely functionalized acyclic and heterocyclic compounds. thieme-connect.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Pathways for Cyclopropane (B1198618) Ring Formation

The construction of the (2-nitroethenyl)cyclopropane skeleton can be achieved through several synthetic strategies, with the Michael-initiated ring closure (MIRC) being a principal pathway. unl.pt This method typically involves the reaction of a suitable nucleophile with a nitroalkene. For instance, the reaction of a sulfur ylide with a nitroalkene can lead to the formation of the cyclopropane ring. unl.pt

Another significant approach involves the transition metal-catalyzed decomposition of diazoalkanes in the presence of an appropriate alkene. unl.pt While diazomethane (B1218177) can be used, diazoalkanes bearing electron-withdrawing groups are also common. unl.ptlibretexts.org The mechanism proceeds through the formation of a carbene or carbenoid intermediate which then adds across the double bond of the alkene in a concerted fashion to yield the cyclopropane ring. libretexts.org The stereochemistry of the starting alkene is often retained in the final product. libretexts.org

Furthermore, enzymatic methods are emerging as a powerful tool for stereoselective cyclopropanation. Non-heme iron enzymes, for example, can catalyze the oxidative cyclization of substrates like 6-nitronorleucine to form nitrocyclopropyl-containing products. nih.gov Mechanistic studies suggest that these enzymatic reactions proceed through the formation of a high-valent iron(IV)-oxo species that abstracts a hydrogen atom, leading to a radical intermediate which then cyclizes. nih.gov

Mechanisms of Ring Opening and Rearrangement Processes

The high ring strain inherent in the cyclopropane ring of this compound makes it prone to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.netnih.gov These reactions often proceed through the formation of a 1,3-zwitterionic intermediate resulting from the cleavage of the C1-C2 bond, which is facilitated by the donor-acceptor nature of the substituents. researchgate.net The subsequent fate of this intermediate dictates the final product, leading to rearrangements or cycloadditions.

For instance, upon treatment with Lewis acids, donor-acceptor cyclopropanes can undergo ring-opening followed by rearrangement. acs.org In the case of trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates, a related system, this leads to the formation of aroylmethylidene malonates via a ring-opening rearrangement and a subsequent Nef reaction. acs.org

Electrochemical methods have also been employed to induce ring-opening. beilstein-journals.orgbeilstein-journals.org Reductive opening of the cyclopropane ring in related systems, such as α,α-cyclopropanated amino acids complexed to Ni(II), has been shown to generate radical anions. The subsequent reaction pathways of these intermediates are influenced by the substituents on the cyclopropane ring and can lead to intramolecular cyclization or reactions with electrophiles. beilstein-journals.orgbeilstein-journals.org Anodic oxidation of alkyl cyclopropanes can also lead to radical cation intermediates that undergo ring-opening and subsequent rearrangements. d-nb.info

Detailed Mechanistic Pathways for Michael Additions

This compound and related nitro-activated cyclopropanes are excellent Michael acceptors. The Michael addition reaction involves the conjugate addition of a nucleophile to the β-carbon of the nitrovinyl group. wikipedia.orgmasterorganicchemistry.com The mechanism typically proceeds in three steps:

Deprotonation: A base removes a proton from the nucleophile (the Michael donor) to form a resonance-stabilized carbanion or enolate. wikipedia.orgmasterorganicchemistry.com

Conjugate Addition: The nucleophilic carbanion attacks the electrophilic β-carbon of the nitroalkene (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comyoutube.com This addition is driven by orbital considerations and results in the formation of a new carbon-carbon bond and a new enolate or nitronate intermediate. wikipedia.org

Protonation: The resulting intermediate is protonated by a proton source, such as the protonated base or the solvent, to yield the final Michael adduct. wikipedia.orgmasterorganicchemistry.comyoutube.com

The reaction can be catalyzed by various species, including chiral catalysts to achieve enantioselectivity. researchgate.net For example, Ni(II) complexes with chiral diamines have been successfully used to catalyze the asymmetric Michael addition of β-ketosulfones to conjugated nitroalkenes. researchgate.net

Origins of Chemo-, Regio-, and Stereoselectivity

Role of Catalysts and Reagents in Selectivity Control

The choice of catalyst and reagents plays a pivotal role in controlling the chemo-, regio-, and stereoselectivity of reactions involving this compound and its derivatives.

In cyclopropanation reactions , the use of chiral catalysts in the transition metal-catalyzed decomposition of diazo compounds can lead to high levels of enantioselectivity. unl.pt Similarly, in Michael-initiated ring closures, the use of chiral phase-transfer catalysts or chiral metal complexes can induce stereoselectivity. unl.pt For example, samarium-based reagents have been shown to be highly selective cyclopropanating agents. rsc.org

In ring-opening reactions , the nature of the catalyst determines the reaction pathway. Lewis acids can promote formal [3+2] cycloadditions with various substrates, with the choice of Lewis acid influencing the diastereoselectivity. researchgate.net For example, Ni(II) catalysts have been used for regio- and diastereoselective formal [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes. researchgate.net In contrast, basic conditions can be used to activate the ring-opening of certain aryl-substituted donor-acceptor cyclopropanes via the formation of a p-quinone methide intermediate. rsc.orgrsc.org

In Michael additions , the use of chiral catalysts is a well-established strategy for achieving high enantioselectivity. Chiral Ni(II) complexes, for instance, have proven effective in the asymmetric Michael addition of various nucleophiles to nitroalkenes. researchgate.net The structure of the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one face of the nitroalkene.

Analysis of Electronic and Steric Effects

Electronic and steric effects are fundamental to understanding the reactivity and selectivity observed in the chemistry of this compound.

The electronic "push-pull" effect of the vicinal electron-donating cyclopropyl (B3062369) group and the electron-withdrawing nitrovinyl group is the primary driver of the compound's reactivity. researchgate.net This polarization facilitates nucleophilic attack at the β-carbon of the nitrovinyl group and weakens the cyclopropane ring bonds, making it susceptible to ring-opening. acs.orgresearchgate.net Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic effects by analyzing frontier molecular orbitals (FMOs) and electron density distributions. scielo.org.mxnumberanalytics.com These studies help to rationalize the observed reactivity patterns. scielo.org.mxnumberanalytics.com

Steric effects play a crucial role in controlling stereoselectivity. In cyclopropanation reactions, the facial selectivity is often dictated by the steric bulk of the substituents on the alkene. unl.pt Similarly, in Michael additions, the stereochemical outcome can be influenced by the steric hindrance of both the nucleophile and the substrate. Chiral auxiliaries or catalysts with bulky groups can effectively block one face of the molecule, leading to a preferred direction of attack. unl.pt For example, in the directed cyclopropanation of allylic alcohols, the hydroxyl group can coordinate to the reagent, directing the cyclopropanation to the syn face. unl.pt

Computational modeling is a powerful tool for analyzing the interplay of these effects. By calculating the energies of different transition states, it is possible to predict which reaction pathway is favored and to understand the origins of the observed selectivity. researchgate.netescholarship.org These computational models can account for subtle steric clashes and electronic interactions that govern the outcome of the reaction.

Computational Chemistry Methodologies in Studies of this compound

A variety of computational chemistry methodologies are employed to investigate the structure, reactivity, and reaction mechanisms of molecules like this compound. These tools provide a molecular-level understanding that complements experimental studies.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for calculating reaction energetics, optimizing geometries of reactants, products, and transition states, and determining reaction pathways. nih.govresearchgate.netnih.gov

For this compound, DFT calculations can be used to investigate various reactions, such as its participation in cycloadditions, nucleophilic additions to the nitroalkene moiety, or reactions involving the opening of the cyclopropane ring. By calculating the Gibbs free energy of activation (ΔG‡) and the reaction energy (ΔG°), the feasibility and spontaneity of different reaction channels can be predicted. nih.gov For instance, in a study of a Michael addition reaction, DFT could be used to elucidate the mechanism and identify the rate-determining step.

Table 2: Example of DFT-Calculated Energetics for a Hypothetical Michael Addition to this compound

| Species | Relative Energy (kcal/mol) | Method/Basis Set |

| Reactants | 0.0 | B3LYP/6-311+G(d,p) |

| Transition State | +15.2 | B3LYP/6-311+G(d,p) |

| Intermediate | -5.4 | B3LYP/6-311+G(d,p) |

| Product | -22.1 | B3LYP/6-311+G(d,p) |

While static DFT calculations provide information about stationary points on the potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations offer insights into the real-time evolution of a chemical reaction. uzh.chucl.ac.ukmdpi.comrsc.org In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods as the simulation progresses. mdpi.com

For reactions of this compound, particularly those exhibiting complex dynamics such as post-transition state bifurcations, AIMD simulations are invaluable. wayne.edursc.org By simulating a number of trajectories starting from the transition state region, one can observe the dynamic pathways leading to different products and predict their branching ratios. wayne.edu These simulations can also reveal the role of solvent molecules and temperature effects on the reaction outcome. rsc.org

Molecular Electron Density Theory (MEDT) is a theoretical framework that emphasizes the role of electron density in chemical reactivity. nih.govmdpi.combenthamscience.com According to MEDT, the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory utilizes tools like the Electron Localization Function (ELF) to analyze the redistribution of electron density along a reaction pathway.

In the context of this compound, MEDT can be applied to understand the nature of its participation in reactions like cycloadditions. rsc.org An analysis of the conceptual DFT indices, such as electrophilicity and nucleophilicity, can predict the polar nature of a reaction. rsc.orgresearchgate.net The ELF analysis of the transition state can reveal the timing of bond formation and breaking, providing a detailed picture of the reaction mechanism. For this compound, the presence of the electron-withdrawing nitro group significantly influences its electrophilic character. rsc.org

Computational tools are increasingly being used not only to understand known reactions but also to predict new ones and optimize reaction conditions. cecam.orgrsc.orgnih.govchemrxiv.orgnih.gov For a molecule like this compound, with its multiple reactive sites, computational screening can help identify promising reaction partners and conditions.

By employing automated reaction path searching algorithms, it is possible to explore the potential energy surface and discover novel reaction pathways and products. nih.gov Machine learning models, trained on large datasets of known reactions, can predict the outcome of a reaction, including its yield and selectivity, for a given set of reactants and conditions. chemrxiv.org For example, a computational workflow could be designed to screen a library of catalysts for a specific transformation of this compound, predicting which catalyst would lead to the highest yield of a desired product. nih.gov

Applications in Complex Molecule Synthesis

(2-Nitroethenyl)cyclopropane as a Versatile Synthetic Building Block

The inherent reactivity of this compound positions it as a powerful tool for the introduction of the cyclopropane (B1198618) motif into larger, more complex structures. The electron-withdrawing nature of the nitro group activates the double bond for a variety of chemical transformations, while the cyclopropyl (B3062369) group itself can participate in unique ring-opening and rearrangement reactions.

Precursor for Diverse Cyclopropyl Derivatives

This compound serves as a versatile starting material for the synthesis of a wide range of substituted cyclopropyl derivatives. The nitro group can be readily transformed into other functional groups, providing access to a diverse library of cyclopropane-containing compounds. For instance, reduction of the nitro group can yield valuable cyclopropylamines, which are important structural motifs in many biologically active molecules.

Furthermore, the activated double bond of this compound is susceptible to conjugate addition reactions. This allows for the introduction of a variety of nucleophiles at the carbon beta to the cyclopropane ring, leading to the formation of functionalized cyclopropyl derivatives with high stereocontrol. These reactions are often catalyzed by chiral organocatalysts, enabling the enantioselective synthesis of valuable building blocks.

Integration into Polycyclic and Spirocyclic Architectures

The unique reactivity of this compound has been exploited in the construction of complex polycyclic and spirocyclic frameworks. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, have proven particularly effective in this regard. For example, domino reactions involving Michael additions followed by intramolecular cyclizations can lead to the rapid assembly of intricate polycyclic systems.

The synthesis of spirocyclic compounds, which feature a single atom as the junction of two rings, represents a significant challenge in organic synthesis. This compound has emerged as a valuable precursor for the construction of spiro[cyclopropane-heterocycle] systems. These reactions often proceed through cycloaddition or annulation strategies, where the nitroethenyl group participates in the formation of the heterocyclic ring.

Synthesis of Biologically Relevant Scaffolds

The ability to introduce conformational constraints and unique three-dimensional architectures makes this compound an attractive building block for the synthesis of biologically relevant molecules. Its application in this area has led to the development of novel amino acids, peptides, and heterocyclic compounds with potential therapeutic applications.

Construction of Conformationally Constrained Amino Acids and Peptides

Cyclopropane-containing amino acids are of great interest in medicinal chemistry as they can induce specific secondary structures in peptides, enhancing their biological activity and metabolic stability. This compound serves as a key starting material for the asymmetric synthesis of these valuable building blocks. rsc.org The diastereoselective addition of nucleophiles to the nitroethenyl group, followed by transformation of the nitro group into an amino group, allows for the stereocontrolled synthesis of a variety of cyclopropyl-containing amino acids. nih.gov

These conformationally constrained amino acids can then be incorporated into peptide chains to create peptidomimetics with well-defined three-dimensional structures. This approach has been utilized in the design of enzyme inhibitors and other bioactive peptides.

Formation of Nitrogen- and Oxygen-Containing Heterocycles

Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. This compound has proven to be a versatile precursor for the synthesis of a range of nitrogen- and oxygen-containing heterocycles. nih.gov

Annulation reactions, where a new ring is fused onto an existing one, are a common strategy for heterocycle synthesis. The nitroethenyl group of this compound can participate in various annulation reactions to form nitrogen-containing heterocycles such as pyridines and pyrroles. organic-chemistry.org For example, reaction with enamines or other nitrogen-containing nucleophiles can initiate a cascade of reactions leading to the formation of functionalized pyridine (B92270) derivatives.

Similarly, cycloaddition reactions involving the double bond of this compound can be employed to construct oxygen-containing heterocyles like furans and pyrans. researchgate.net These reactions often proceed with high regio- and stereoselectivity, providing efficient access to these important heterocyclic scaffolds. The transformation of nitrocyclopropanes into furans can be achieved through ring-opening and subsequent ring-closure processes, often mediated by a Lewis acid. beilstein-journals.org

Synthetic Routes to Natural Product Analogues

The structural complexity and biological activity of many natural products have inspired the development of synthetic strategies to access these molecules and their analogues. This compound has been utilized as a key building block in the total synthesis of several natural products and their derivatives. rsc.orgnih.govelsevierpure.com

Its ability to introduce the cyclopropane motif with high stereocontrol and to serve as a linchpin for the construction of complex ring systems makes it a valuable tool in target-oriented synthesis. By strategically incorporating this compound into a synthetic route, chemists can efficiently assemble the core structures of complex natural products and explore the synthesis of novel analogues with potentially improved biological properties.

Q & A

Q. Basic

- NMR Spectroscopy : Coupling constants (J4,6a = 8.0 Hz vs. J4,6b = 5.0 Hz) differentiate cis/trans configurations in cyclopropane rings .

- X-ray Crystallography : Provides unambiguous confirmation of spatial arrangements, particularly for strained cyclopropane systems .

- IR Spectroscopy : Bands at 3300 cm<sup>-1</sup> (O-H stretch) and 1700 cm<sup>-1</sup> (C=O) help identify functional groups adjacent to the cyclopropane ring .

How do researchers address contradictions between computational predictions and experimental data for cyclopropane reactivity?

Advanced

Discrepancies often arise from incomplete parameterization of force fields or neglected solvent effects in simulations. For example, DFT (B3LYP) calculations may overestimate cyclopropane ring stability by 5–10 kcal/mol compared to experimental thermochemical data. To resolve this:

- Validate computational models with high-level ab initio methods (e.g., MP2) .

- Incorporate solvent-correction terms (e.g., PCM models) for reactions in polar media .

- Cross-check with experimental kinetics (e.g., Arrhenius parameters) or spectroscopic data .

What role does cyclopropane play in adjusting HOMO-LUMO gaps for organic electronic materials?

Advanced

Cyclopropane’s strained structure induces electron-withdrawing effects, lowering LUMO energy levels by ~0.3–0.5 eV in conjugated systems. For instance, halogenated cyclopropane derivatives (#3058 in fragment libraries) are used to fine-tune bandgaps in organic photovoltaics (OPVs). Transfer learning models predict such modifications with <10% error compared to experimental LUMO values .

How is the biological activity of cyclopropane derivatives assessed, and what are common pitfalls?

Q. Advanced

- Sea Urchin Egg Assays : Test compounds at 1–10 ppm concentrations for mitotic disruption; inactivity in cyclopropane fatty acids (e.g., compound 3 ) may indicate poor membrane permeability.

- Docking Simulations : Use force field-optimized cyclopropane parameters to model ligand-protein interactions. Pitfalls include underestimating steric strain in binding pockets .

What strategies optimize cyclopropane stability during storage and handling?

Q. Basic

- Temperature Control : Store at 0–6°C to prevent nitro group degradation .

- Matrix Selection : Dissolve in methylene chloride:benzene (1:1) to minimize hydrolysis .

- Hazard Mitigation : Use fume hoods (P261/P262 precautions) due to uncharacterized toxicity .

How do researchers design experiments to study cyclopropane ring-opening reactions?

Q. Advanced

- Kinetic Isotope Effects (KIEs) : Measure <sup>13</sup>C/<sup>12</sup>C ratios to identify rate-determining steps (e.g., ring strain release).

- In Situ Spectroscopy : Monitor nitro group reduction (e.g., FTIR at 1520 cm<sup>-1</sup> for NO2 symmetric stretch) during ring opening .

What are the limitations of current force fields in modeling cyclopropane-containing pharmaceuticals?

Q. Advanced

- Strain Energy Errors : Default OPLSAA underestimates ring strain by ~20%, affecting drug-receptor binding predictions.

- Parameter Transferability : Force fields trained on small molecules fail to capture π-π interactions in cyclopropane-aryl hybrids. Solutions include reparameterizing dihedral terms using QM/MM hybrid data .

How can cyclopropane derivatives be integrated into polymer backbones for material science applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.